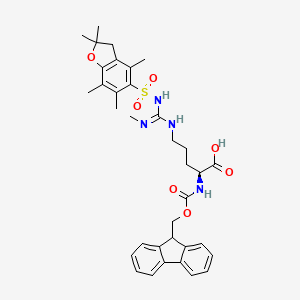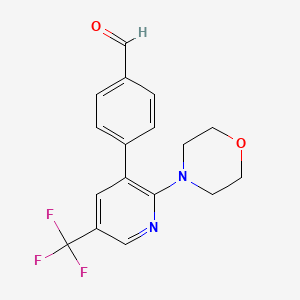![molecular formula C14H16ClNOSi B1443867 {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol CAS No. 1217863-45-0](/img/structure/B1443867.png)
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol is an organosilicon compound that features a chloropyridinyl group attached to a dimethylsilyl-substituted phenylmethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol typically involves the reaction of 6-chloropyridine with a dimethylsilyl-substituted phenylmethanol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or chromatography, are employed to remove any impurities and by-products.
化学反応の分析
Types of Reactions
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the pyridinyl derivative.
Substitution: The major products are the substituted pyridinyl derivatives, depending on the nucleophile used.
科学的研究の応用
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of {2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can bind to active sites or allosteric sites on proteins, modulating their activity. The dimethylsilyl group may enhance the compound’s stability and solubility, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- {2-[(6-Bromopyridin-3-yl)dimethylsilyl]phenyl}methanol
- {2-[(6-Fluoropyridin-3-yl)dimethylsilyl]phenyl}methanol
- {2-[(6-Methylpyridin-3-yl)dimethylsilyl]phenyl}methanol
Uniqueness
{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and solubility are enhanced by the dimethylsilyl group, making it suitable for a wide range of applications.
特性
IUPAC Name |
[2-[(6-chloropyridin-3-yl)-dimethylsilyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOSi/c1-18(2,12-7-8-14(15)16-9-12)13-6-4-3-5-11(13)10-17/h3-9,17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOGJAOJSRXZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=C(C=C1)Cl)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-45-0 |
Source


|
| Record name | {2-[(6-chloropyridin-3-yl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)





![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

